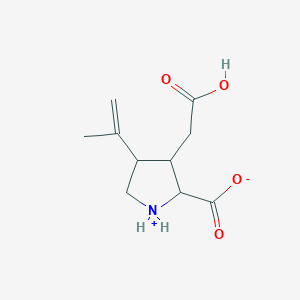

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-

説明

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- is a proline derivative, a pyrrolidinecarboxylic acid, and a dicarboxylic acid . It is also known by other names such as rac Kainic Acid .

Molecular Structure Analysis

The molecular formula of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- is C10H15NO4 . The IUPAC name is 3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis

The molecular weight of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- is 213.23 g/mol . It is an off-white solid that is soluble in dilute base and water .科学的研究の応用

Neurochemical Research

Kainic Acid is an excitatory amino acid receptor agonist selective for the kainate receptor subtype . It’s used in neurochemical research to study the function and behavior of these receptors .

AMPA Receptor Activation

In addition to activating kainate receptors, Kainic Acid also activates AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system .

Neurodegenerative Disease Modeling

Due to its excitotoxic properties, Kainic Acid is often used in research to create animal models of neurodegenerative diseases such as epilepsy and Alzheimer’s disease .

Neuropharmacology

Kainic Acid is used in neuropharmacology to study the effects of drugs on kainate and AMPA receptors .

Neurotoxicity Studies

Kainic Acid can be used to study neurotoxicity, as it can induce neuronal cell death through excitotoxicity .

Insecticide Research

Some research suggests that Kainic Acid and its derivatives could be used as eco-friendly insecticides .

作用機序

Target of Action

The primary target of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, also known as Kainic Acid, is the kainate receptor subtype . This receptor is a type of excitatory amino acid receptor that plays a crucial role in the transmission of excitatory signals in the central nervous system .

Mode of Action

Kainic Acid acts as an agonist for the kainate receptor subtype . This means it binds to this receptor and activates it. The activation of these receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions across the cell membrane, resulting in the generation of an action potential .

Biochemical Pathways

The activation of kainate receptors by Kainic Acid triggers a cascade of biochemical events. These include the depolarization of the neuron, the influx of calcium ions, and the activation of second messenger systems . The exact pathways and their downstream effects can vary depending on the specific type of neuron and its location within the nervous system.

Result of Action

The activation of kainate receptors by Kainic Acid can have various effects at the molecular and cellular levels. These include changes in neuronal excitability, synaptic plasticity, and neurotoxicity . The specific effects can depend on factors such as the dose of Kainic Acid and the type of neurons involved.

Action Environment

The action, efficacy, and stability of Kainic Acid can be influenced by various environmental factors. These include the pH and temperature of the surrounding environment, the presence of other molecules that can interact with Kainic Acid, and the specific characteristics of the target neurons .

Safety and Hazards

特性

IUPAC Name |

3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSMHEGGTFMBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859403 | |

| Record name | 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Carboxymethyl)-4-isopropenylproline | |

CAS RN |

487-79-6, 62137-25-1 | |

| Record name | kainic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC152017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

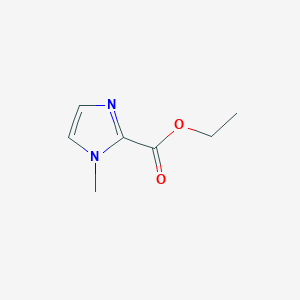

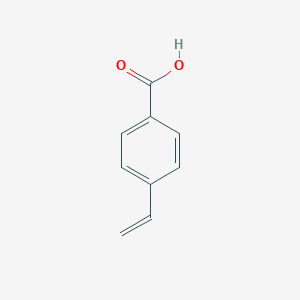

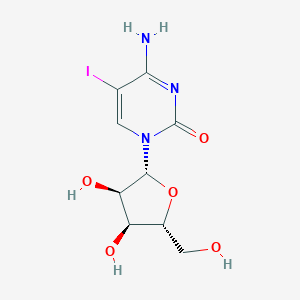

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)